molecular formula C18H18FNO4 B4779870 4-(3-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(3-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4779870
M. Wt: 331.3 g/mol
InChI Key: YBENNLGLQHPRIS-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-5,6,7-trimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group and three methoxy groups attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-5,6,7-trimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent methoxylation to yield the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-5,6,7-trimethoxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.

    Substitution: The methoxy groups and the fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinolines, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-5,6,7-trimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)-5,6,7-trimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of a tetrahydroquinoline core with multiple methoxy groups and a fluorophenyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)12(8-15(21)20-13)10-5-4-6-11(19)7-10/h4-7,9,12H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBENNLGLQHPRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(3-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(3-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(3-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(3-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(3-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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